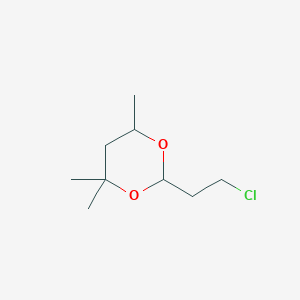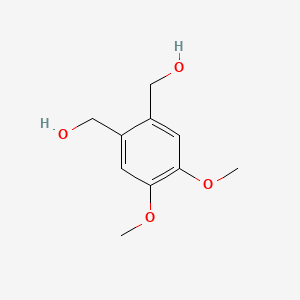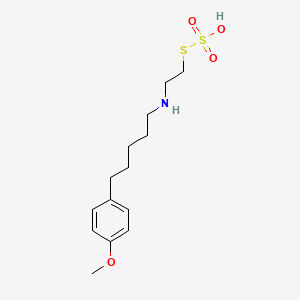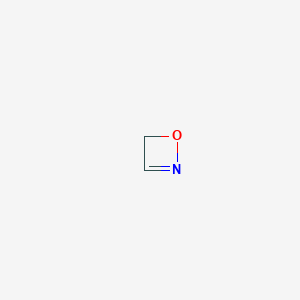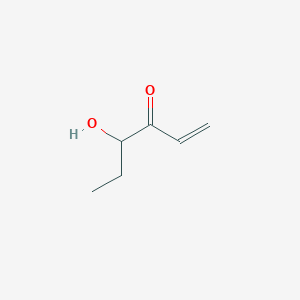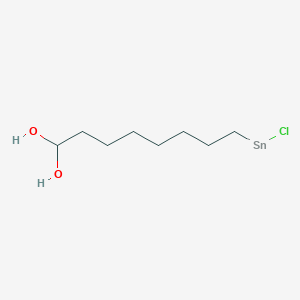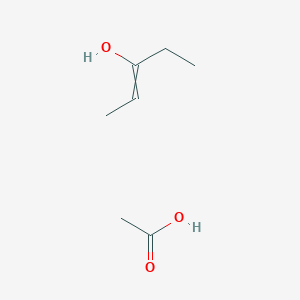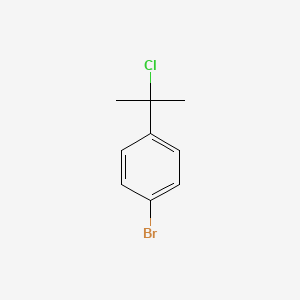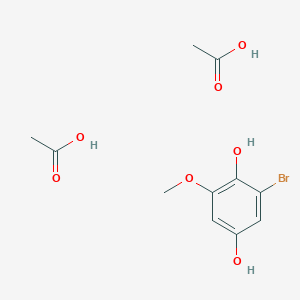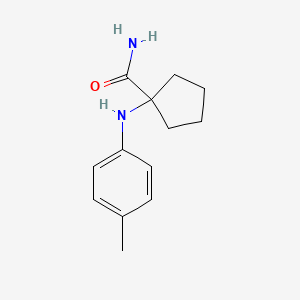
Gallium;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium nickel compounds are intermetallic compounds formed by the combination of gallium and nickel. These compounds exhibit unique properties due to the interaction between gallium, a post-transition metal, and nickel, a transition metal. Gallium nickel compounds are known for their catalytic properties and are used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gallium nickel compounds can be synthesized using various methods, including stepwise evaporation co-condensation and reflux co-condensation techniques. In these methods, gallium metal is dissolved in a nitric acid solution to produce gallium nitrate, which is then combined with nickel nitrate hexahydrate to form the desired compound .
Industrial Production Methods: Industrial production of gallium nickel compounds often involves the use of high-temperature reactions and specialized equipment to ensure the purity and consistency of the final product. Techniques such as vibrational mixing of powder components and in situ synthesis of liquid metal components are commonly employed .
Analyse Chemischer Reaktionen
Types of Reactions: Gallium nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Gallium nickel compounds can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve the use of hydrogen or other reducing agents to convert gallium nickel compounds to their lower oxidation states.
Substitution: Substitution reactions can occur in the presence of suitable ligands or other reactive species.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrogenation of carbon dioxide using a nickel-gallium catalyst can produce methanol .
Wissenschaftliche Forschungsanwendungen
Gallium nickel compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, such as the hydrogenation of carbon dioxide to methanol.
Medicine: Explored for their potential use in cancer treatment and other medical applications.
Industry: Utilized in the production of semiconductors, light-emitting diodes, and other electronic components.
Wirkmechanismus
The mechanism of action of gallium nickel compounds involves their interaction with molecular targets and pathways. Gallium can replace iron in redox enzymes, inhibiting bacterial growth by targeting multiple iron/heme-dependent biological processes . This property makes gallium nickel compounds effective antimicrobial agents. Additionally, their catalytic properties enable them to facilitate various chemical reactions by providing active sites for reactants .
Vergleich Mit ähnlichen Verbindungen
Gallium-Indium Compounds: These compounds also exhibit unique catalytic properties and are used in various industrial applications.
Nickel-Cobalt Compounds: Known for their magnetic properties and used in the production of high-performance magnets and electronic components.
Uniqueness: Gallium nickel compounds are unique due to their specific catalytic properties and ability to mimic iron in biological systems, making them valuable in both industrial and medical applications .
Eigenschaften
Molekularformel |
GaNi |
|---|---|
Molekulargewicht |
128.416 g/mol |
IUPAC-Name |
gallium;nickel |
InChI |
InChI=1S/Ga.Ni |
InChI-Schlüssel |
AZCFACRUWNEBDG-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ga] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


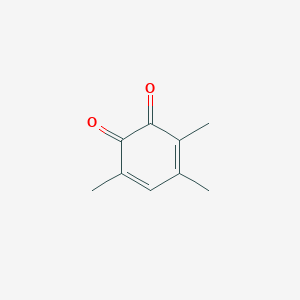

![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)

